(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the carbohydrazide group suggests potential reactivity and the possibility of forming hydrogen bonds. The chlorophenyl group could contribute to the compound’s lipophilicity and potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound, as with other pyrazoles, likely contributes significantly to its properties and reactivity. The aromatic pyrazole ring, the polar carbohydrazide group, and the lipophilic chlorophenyl group could all influence how this compound interacts with other substances and biological systems .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The carbohydrazide group might be particularly reactive, possibly undergoing condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbohydrazide group and the lipophilic chlorophenyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been studied for its crystal structure . Researchers have used single-crystal X-ray diffraction to analyze its structure . This kind of analysis can provide valuable insights into the physical properties of the compound, which can be useful in various fields of research, such as materials science and solid-state physics.
Reactivity Studies
The compound’s reactivity properties have been explored using Conceptual Density Functional Theory (CDFT) . Understanding the reactivity of a compound is crucial in fields like synthetic chemistry, where reactions need to be carefully controlled to achieve the desired products.
Design and Development of New Materials
The detailed description of the structure and properties of the compound provides valuable insights into the design and development of new materials involving 1,2,4-triazole systems . This could be particularly useful in the development of new pharmaceuticals or materials with specific desirable properties.
Study of Intermolecular Interactions
The compound’s crystal structure analysis has been supplemented by a Hirshfeld surfaces analysis . This approach visualizes and quantifies intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment.
Energy Framework Calculations
The concept of energy framework calculations was utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal . This can be particularly useful in the study of crystal packing and the prediction of physical properties.
Aromatic Character and Stacking Ability Evaluation
The aromatic character and stacking ability of the compound were also evaluated . This information can be particularly useful in the design of materials for electronic applications, where π-stacking interactions can play a crucial role.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLIXPDGAKPIH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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